molecular formula C9H11Cl B3130782 2-Chloro-1-ethyl-3-methylbenzene CAS No. 344612-25-5

2-Chloro-1-ethyl-3-methylbenzene

Cat. No.: B3130782
CAS No.: 344612-25-5
M. Wt: 154.63 g/mol
InChI Key: AYSFIIPVGGGKQO-UHFFFAOYSA-N
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Description

2-Chloro-1-ethyl-3-methylbenzene is an aromatic compound with the molecular formula C9H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the first position, and a methyl group at the third position

Synthetic Routes and Reaction Conditions:

    Electrophilic Aromatic Substitution: One common method to synthesize this compound involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 3-methylbenzene (m-xylene), an ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo further substitution reactions, such as halogenation, nitration, and sulfonation. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitro derivatives.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. Oxidation using strong oxidizing agents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions:

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

    Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Halogenation: Formation of di- or tri-halogenated derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-1-ethyl-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could be explored for potential pharmaceutical properties.

    Industry: It is used in the production of agrochemicals, dyes, and polymers. Its derivatives may serve as precursors for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethyl-3-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack but directs incoming electrophiles to the ortho and para positions relative to itself. The ethyl and methyl groups, being electron-donating, activate the ring and direct electrophiles to the ortho and para positions relative to themselves.

Comparison with Similar Compounds

  • 2-Chloro-1-methylbenzene (o-chlorotoluene)
  • 2-Chloro-1-ethylbenzene
  • 3-Chloro-1-ethylbenzene

Comparison:

  • Reactivity: The presence of different substituents (ethyl vs. methyl) and their positions on the benzene ring can significantly influence the reactivity and the type of reactions the compound undergoes. For instance, 2-Chloro-1-ethyl-3-methylbenzene may exhibit different reactivity patterns compared to 2-Chloro-1-methylbenzene due to the additional ethyl group.
  • Applications: The specific applications of these compounds can vary based on their chemical properties. For example, 2-Chloro-1-ethylbenzene might be more suitable for certain industrial applications compared to this compound.

Properties

IUPAC Name

2-chloro-1-ethyl-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSFIIPVGGGKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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